



Application Note: Quantitative Analysis of Oosponol by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Oosponol	
Cat. No.:	B1677333	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantification of **Oosponol**, a fungal secondary metabolite, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is designed for accurate and precise measurement of **Oosponol** in various sample matrices, making it suitable for applications in natural product chemistry, fungal metabolite research, and early-stage drug development. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, and a full validation protocol with illustrative quantitative data, adhering to the International Council for Harmonisation (ICH) guidelines.

Introduction

Oosponol is a polar secondary metabolite produced by various fungi, exhibiting a range of biological activities. Accurate quantification of **Oosponol** is crucial for understanding its biosynthesis, evaluating its potential as a therapeutic agent, and for quality control in related research and development processes. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers the necessary selectivity and sensitivity for the quantitative analysis of such compounds.[1] This application note presents a detailed protocol



for the HPLC-based quantification of **Oosponol**, developed to be both efficient and reproducible.

Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.
- Chromatography Column: A polar-modified C18 column (e.g., C18 AQ, Phenyl-Hexyl) is recommended for the effective retention and separation of the polar **Oosponol** molecule. A typical column dimension would be 4.6 x 150 mm with a 5 µm particle size.[2][3][4]
- Chemicals and Reagents:
 - Oosponol analytical standard (purity ≥98%)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade, filtered and deionized)
 - Formic acid (analytical grade)

Chromatographic Conditions

A set of optimized chromatographic conditions are presented in Table 1.

Table 1: HPLC Chromatographic Conditions for **Oosponol** Analysis



Parameter	Condition
Column	Polar-modified C18, 4.6 x 150 mm, 5 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute reequilibration at 5% B.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection Wavelength	265 nm (based on typical UV absorbance for similar phenolic compounds)

Note: The optimal detection wavelength should be confirmed by obtaining a UV-Vis spectrum of an **Oosponol** standard.[5]

Standard and Sample Preparation

Standard Solution Preparation:

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Oosponol standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions, 95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 μg/mL to 100 μg/mL.

Sample Preparation (from fungal culture):

• Extraction: Lyophilize the fungal mycelium or culture broth. Extract a known amount of the lyophilized material with methanol (e.g., 1 g in 20 mL) using sonication for 30 minutes,



followed by shaking for 1 hour.

- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid debris.
- Filtration: Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.

Method Validation

The proposed HPLC method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][6][7]

Specificity

Specificity was evaluated by analyzing a blank matrix (culture medium extract without **Oosponol**) and comparing it to a spiked sample. The chromatograms should show no interfering peaks at the retention time of **Oosponol**.

Linearity

The linearity of the method was determined by injecting the prepared working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data for **Oosponol** Quantification (Hypothetical Data)

15,234
76,170
152,340
380,850
761,700
1,523,400
0.9998
7 1 7 7



Accuracy

Accuracy was determined by a recovery study. A blank matrix was spiked with known concentrations of **Oosponol** at three different levels (low, medium, and high). The percentage recovery was then calculated.

Table 3: Accuracy (Recovery) Data for **Oosponol** (Hypothetical Data)

Spiked Concentration (µg/mL)	Measured Concentration (μg/mL)	Recovery (%)
5	4.92	98.4
50	50.85	101.7
90	89.28	99.2
Mean Recovery (%)	99.77	

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This was assessed by analyzing six replicate injections of a standard solution at a medium concentration.

Table 4: Precision Data for **Oosponol** (Hypothetical Data)

Repeatability (Intra-day)	Intermediate Precision (Inter-day)	
Mean Concentration (μg/mL)	50.12	49.89
Standard Deviation	0.35	0.48
Relative Standard Deviation (%RSD)	0.70%	0.96%

Limit of Detection (LOD) and Limit of Quantification (LOQ)



LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ for **Oosponol** Analysis (Hypothetical Data)

Parameter	Value (µg/mL)
Limit of Detection (LOD)	0.25
Limit of Quantification (LOQ)	0.83

Protocols HPLC System Preparation and Equilibration

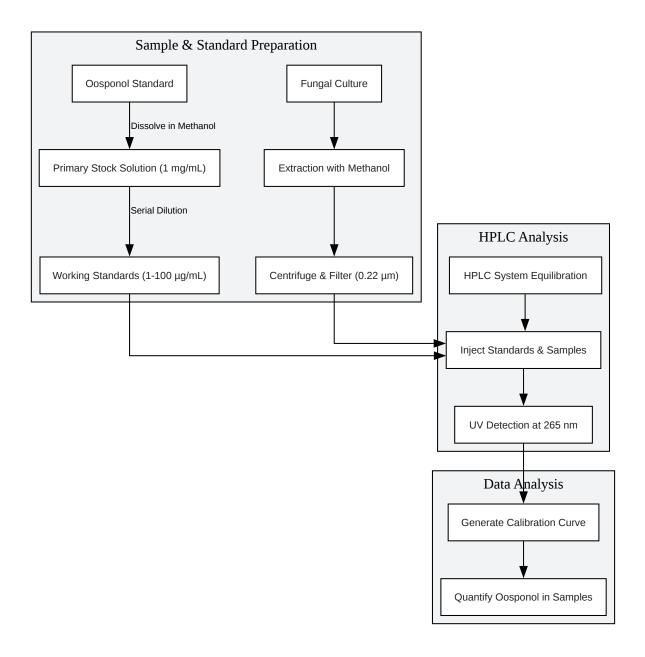
- Purge all mobile phase lines to remove any air bubbles.
- Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

Analysis Workflow

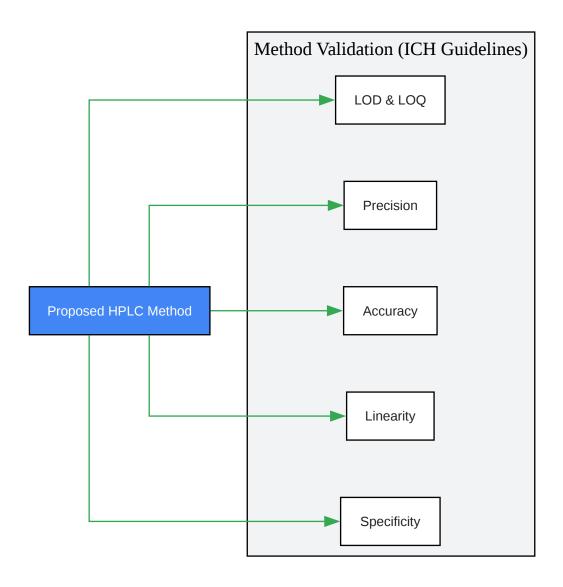
- Inject a blank (methanol or mobile phase) to ensure the system is clean.
- Perform a system suitability test by injecting a mid-range standard solution five times. The %RSD for the peak area and retention time should be less than 2%.
- Inject the series of working standard solutions to generate the calibration curve.
- Inject the prepared samples.
- Inject a standard solution after every 10-15 sample injections to monitor system performance.

Visualizations









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